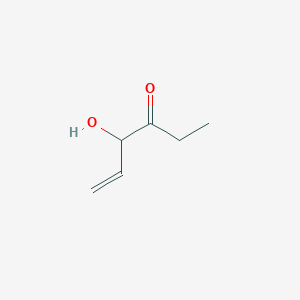![molecular formula C14H12Cl2OS B14257411 1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene CAS No. 222016-68-4](/img/structure/B14257411.png)
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is an organic compound that belongs to the class of aromatic sulfoxides This compound features a benzene ring substituted with a chloro group and a sulfinyl group attached to a phenylethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-2-phenylethane and 4-chlorobenzene.
Formation of Sulfoxide: The key step involves the oxidation of the sulfide intermediate to the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Dichloromethane (DCM), ethanol, acetonitrile.
Major Products
Sulfone: Formed by oxidation of the sulfoxide group.
Sulfide: Formed by reduction of the sulfoxide group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene involves its interaction with molecular targets through its sulfoxide and chloro groups. The sulfoxide group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
- 1-chloro-4-(trifluoromethyl)benzene
- 1-chloro-4-ethylbenzene
Uniqueness
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is unique due to the presence of both a sulfoxide and a chloro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propiedades
Número CAS |
222016-68-4 |
|---|---|
Fórmula molecular |
C14H12Cl2OS |
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene |
InChI |
InChI=1S/C14H12Cl2OS/c15-12-6-8-13(9-7-12)18(17)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10H2/t14-,18+/m0/s1 |
Clave InChI |
AXLASOPVPMFPOS-KBXCAEBGSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H]([S@](=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(S(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)

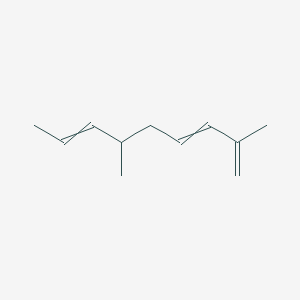
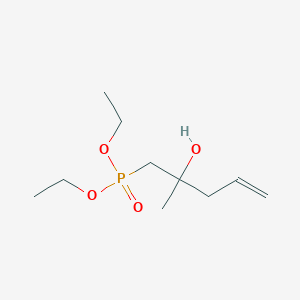
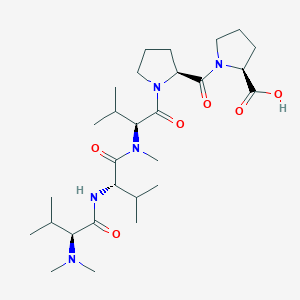
![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


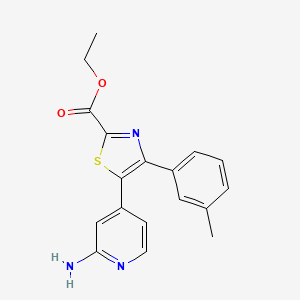
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)

